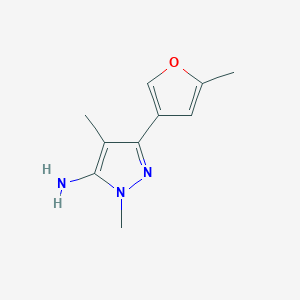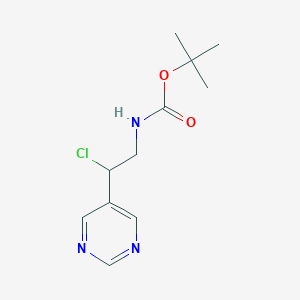
tert-butyl 2-Chloro-2-(pyrimidin-5-yl)ethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-Chloro-2-(pyrimidin-5-yl)ethylcarbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro substituent, and a pyrimidinyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-Chloro-2-(pyrimidin-5-yl)ethylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrimidinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieve high yields and purity. The final product is typically purified by recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-Chloro-2-(pyrimidin-5-yl)ethylcarbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyrimidinyl moiety to dihydropyrimidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like methanol or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted carbamates.
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 2-Chloro-2-(pyrimidin-5-yl)ethylcarbamate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules with potential pharmaceutical applications.
Biology: In biological research, this compound is used to study the interactions of carbamates with enzymes and receptors. It is also employed in the development of enzyme inhibitors and probes for biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. It is also utilized in the formulation of coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of tert-butyl 2-Chloro-2-(pyrimidin-5-yl)ethylcarbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the catalytic site. This inhibition can lead to the modulation of biochemical pathways and physiological processes.
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler carbamate with similar protective group properties.
tert-Butyl 2-(pyrimidin-5-yl)ethylcarbamate: Lacks the chloro substituent but shares the pyrimidinyl moiety.
tert-Butyl 2-Chloro-2-(pyridin-5-yl)ethylcarbamate: Similar structure but with a pyridinyl instead of a pyrimidinyl group.
Uniqueness: tert-Butyl 2-Chloro-2-(pyrimidin-5-yl)ethylcarbamate is unique due to the presence of both the chloro substituent and the pyrimidinyl moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H16ClN3O2 |
|---|---|
Poids moléculaire |
257.72 g/mol |
Nom IUPAC |
tert-butyl N-(2-chloro-2-pyrimidin-5-ylethyl)carbamate |
InChI |
InChI=1S/C11H16ClN3O2/c1-11(2,3)17-10(16)15-6-9(12)8-4-13-7-14-5-8/h4-5,7,9H,6H2,1-3H3,(H,15,16) |
Clé InChI |
FPJOBKXYBOXGIW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(C1=CN=CN=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


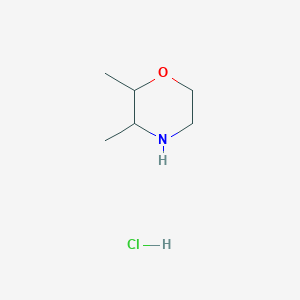
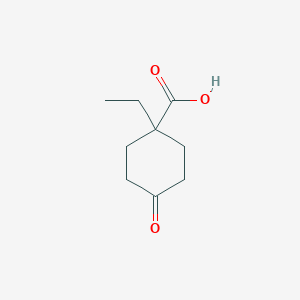
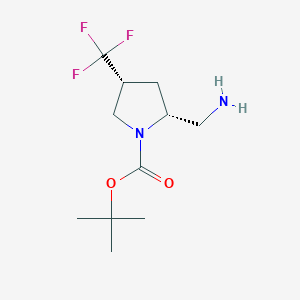
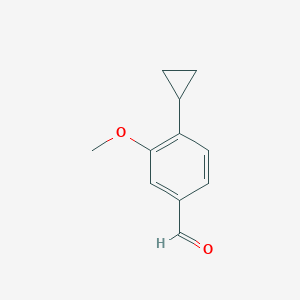
![3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carbohydrazide](/img/structure/B13062024.png)
![4-[(2-Chlorophenyl)methyl]piperazin-1-amine](/img/structure/B13062038.png)
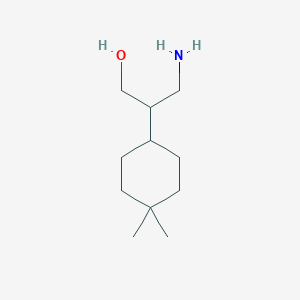
![2-Chloro-6,6-dimethyl-4-morpholino-8,9-dihydro-6h-[1,4]oxazino[4,3-e]purine](/img/structure/B13062064.png)
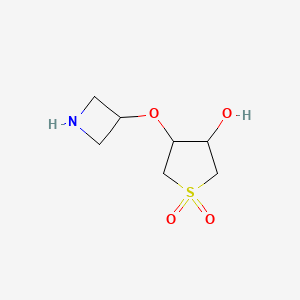

![Carbonic acid, 1,1-dimethylethyl (1S)-1-[4-[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]phenyl]-3-butenyl ester](/img/structure/B13062083.png)
![Tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13062097.png)
![1-[(1-Methylpiperidin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13062107.png)
